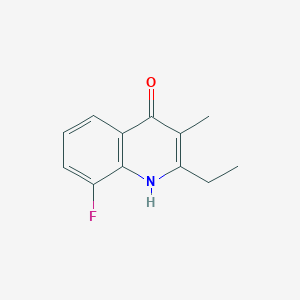

Tert-butyl 4-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate

Übersicht

Beschreibung

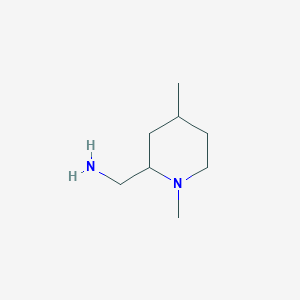

“Tert-butyl 4-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate” is a chemical compound with the molecular formula C15H23N3O2 . It is used in scientific research and has diverse applications, ranging from drug discovery to materials synthesis, due to its unique properties.

Synthesis Analysis

The synthesis of “this compound” can be achieved from 1-Boc-4-(4-Iodo-1H-pyrazol-1-yl)piperidine and 1-4,4,4’,4’,5,5,5’,5’-Octamethyl-2,2’-bi(1,3,2-dioxaborolane), which can also be obtained by purification and isolation from tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate .Molecular Structure Analysis

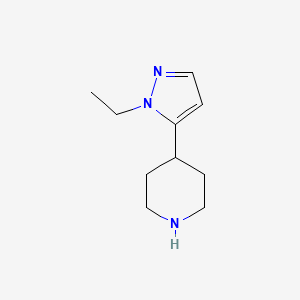

The molecular structure of “this compound” is characterized by a piperidine ring attached to a pyridine ring via an ether linkage . The compound has a molecular weight of 277.37 .Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a boiling point of 444.2±45.0 C at 760 mmHg . The compound should be stored at 2-8°C and protected from light .Wissenschaftliche Forschungsanwendungen

Synthesis of Biologically Active Compounds

Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an analogue closely related to the queried compound, is an important intermediate in the synthesis of biologically active molecules such as crizotinib. This compound has been synthesized through a multi-step process, highlighting the pivotal role of such intermediates in drug development (Kong et al., 2016).

Chemical Characterization and Structural Studies

Investigations into similar tert-butyl piperidine-1-carboxylate derivatives have provided insights into their molecular structures and potential for forming the basis of more complex molecules. For example, the synthesis and characterization of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate revealed significant information about the molecular packing and hydrogen bonding patterns within these compounds, which are crucial for understanding their chemical behavior and potential applications in synthesis (Didierjean et al., 2004).

Novel Synthetic Methodologies

The development of new synthetic routes for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another closely related compound, demonstrates the ongoing research into efficient production methods for such intermediates. These advancements are crucial for the cost-effective manufacture of small molecule anticancer drugs, showcasing the broader implications of research on tert-butyl piperidine-1-carboxylate derivatives (Zhang et al., 2018).

Applications in Drug Development

Research on tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, highlights the role of tert-butyl piperidine-1-carboxylate derivatives in the synthesis of targeted therapy drugs. The optimization of synthetic methods for these intermediates is critical for the development of effective therapeutic agents (Wang et al., 2015).

Safety and Hazards

“Tert-butyl 4-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

Wirkmechanismus

Target of Action

It is known that the compound is used as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation . The specific proteins targeted would depend on the other components of the PROTAC.

Mode of Action

The mode of action of Tert-butyl 4-((4-aminopyridin-2-yl)oxy)piperidine-1-carboxylate is related to its role as a linker in PROTACs . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to ubiquitination and subsequent degradation of the target protein by the proteasome . The specific interactions with its targets and the resulting changes would depend on the specific PROTAC in which this compound is used.

Biochemical Pathways

The biochemical pathways affected by this compound would be those involving the target proteins of the specific PROTACs in which this compound is used . By leading to the degradation of target proteins, it can disrupt the pathways in which these proteins are involved.

Result of Action

The molecular and cellular effects of this compound’s action would be the degradation of its target proteins . This can have various effects depending on the functions of these proteins, potentially disrupting cellular processes or pathways in which the proteins are involved.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is recommended to be stored at 2-8°C , suggesting that temperature could affect its stability. Other factors, such as pH or the presence of other chemicals, could also potentially influence its action and efficacy.

Eigenschaften

IUPAC Name |

tert-butyl 4-(4-aminopyridin-2-yl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-8-5-12(6-9-18)20-13-10-11(16)4-7-17-13/h4,7,10,12H,5-6,8-9H2,1-3H3,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILEDGRIPSHSTFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OC2=NC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanol](/img/structure/B1428995.png)

![[1-Cyclopropyl-2-(3-methylphenoxy)ethyl]amine](/img/structure/B1428998.png)

![[3-(Naphthalen-1-yloxy)phenyl]methanamine](/img/structure/B1428999.png)

![[4-(Propylsulfanyl)phenyl]methanol](/img/structure/B1429009.png)